molecular formula C15H23NO2 B6340655 tert-Butyl 3-[(1-phenylethyl)amino]propanoate CAS No. 1178906-66-5

tert-Butyl 3-[(1-phenylethyl)amino]propanoate

Cat. No.: B6340655
CAS No.: 1178906-66-5
M. Wt: 249.35 g/mol
InChI Key: KWVMYMIPSINHKF-UHFFFAOYSA-N
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Description

tert-Butyl 3-[(1-phenylethyl)amino]propanoate is an organic compound with the molecular formula C15H23NO2 It is a member of the ester family, characterized by the presence of a tert-butyl group, a phenylethyl group, and an amino propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-[(1-phenylethyl)amino]propanoate can be synthesized through a multi-step process involving the reaction of tert-butyl acrylate with 1-phenylethylamine. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the ester bond. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-[(1-phenylethyl)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-[(1-phenylethyl)amino]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(1-phenylethyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-[(1-phenylethyl)amino]acetate
  • tert-Butyl 3-[(1-phenylethyl)amino]butanoate
  • tert-Butyl 3-[(1-phenylethyl)amino]pentanoate

Uniqueness

tert-Butyl 3-[(1-phenylethyl)amino]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry, where its specific characteristics can be leveraged for desired outcomes.

Properties

IUPAC Name

tert-butyl 3-(1-phenylethylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-12(13-8-6-5-7-9-13)16-11-10-14(17)18-15(2,3)4/h5-9,12,16H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVMYMIPSINHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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